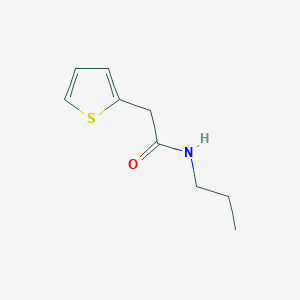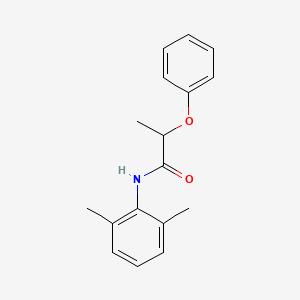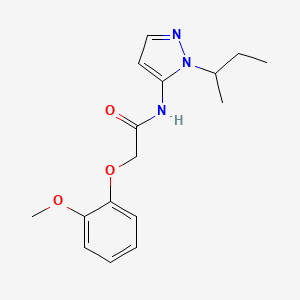![molecular formula C15H19N3O2 B3920785 3-[(6-methoxypyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B3920785.png)
3-[(6-methoxypyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol
Vue d'ensemble
Description
3-[(6-methoxypyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound is a beta-adrenergic receptor agonist and has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-[(6-methoxypyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol involves the activation of beta-adrenergic receptors. This activation leads to the stimulation of adenylate cyclase, resulting in the production of cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates various proteins, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and include the following:
1. Cardiovascular effects: This compound has been shown to increase heart rate, cardiac output, and blood pressure, making it a potential treatment for conditions such as hypotension and shock.
2. Respiratory effects: this compound has been shown to have bronchodilatory effects, making it a potential treatment for conditions such as asthma and chronic obstructive pulmonary disease (COPD).
3. Anti-inflammatory effects: This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
4. Analgesic effects: this compound has been shown to have analgesic effects by modulating pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(6-methoxypyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol for lab experiments is its high potency and selectivity for beta-adrenergic receptors. This makes it a useful tool for studying the physiological effects of beta-adrenergic receptor activation. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on 3-[(6-methoxypyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol. These include:
1. Further studies on the mechanism of action of this compound and its downstream effects on various physiological systems.
2. Development of more potent and selective beta-adrenergic receptor agonists based on the structure of this compound.
3. Investigation of the potential therapeutic applications of this compound, including its use in the treatment of cardiovascular and respiratory diseases, as well as its anti-inflammatory and analgesic properties.
4. Studies on the long-term effects of this compound and its potential side effects.
In conclusion, this compound is a promising compound with potential therapeutic applications. Its high potency and selectivity for beta-adrenergic receptors make it a useful tool for studying the physiological effects of beta-adrenergic receptor activation. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Applications De Recherche Scientifique
3-[(6-methoxypyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on the cardiovascular and respiratory systems, making it a promising candidate for the treatment of various diseases. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, further expanding its potential therapeutic applications.
Propriétés
IUPAC Name |
3-[(6-methoxypyrimidin-4-yl)-methylamino]-1-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-18(14-10-15(20-2)17-11-16-14)9-8-13(19)12-6-4-3-5-7-12/h3-7,10-11,13,19H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMUJJFESJZYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)O)C2=CC(=NC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(4-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3920713.png)

![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B3920721.png)
![methyl 1-{2-hydroxy-3-[3-({[2-(1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B3920732.png)

acetyl]carbonohydrazonoyl}-2-furyl)methyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B3920749.png)

![N-(2-methoxyethyl)-3,5-dimethyl-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3920761.png)
![(5-chloro-2-methoxyphenyl){1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B3920766.png)
![4-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B3920778.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3920780.png)
![N-[4-(2-{[(1R)-1-(hydroxymethyl)-2-methylpropyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B3920790.png)

